Cas no 1270400-63-9 (2,5-dichloro-4-(piperidin-2-yl)pyridine)
2,5-dichloro-4-(piperidin-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,5-dichloro-4-(piperidin-2-yl)pyridine
- 1270400-63-9
- EN300-1981759
-
- Inchi: 1S/C10H12Cl2N2/c11-8-6-14-10(12)5-7(8)9-3-1-2-4-13-9/h5-6,9,13H,1-4H2
- InChI Key: FJJOFYFWAVNDFT-UHFFFAOYSA-N
- SMILES: ClC1C=NC(=CC=1C1CCCCN1)Cl
Computed Properties
- Exact Mass: 230.0377538g/mol
- Monoisotopic Mass: 230.0377538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 24.9Ų
2,5-dichloro-4-(piperidin-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1981759-0.05g |
2,5-dichloro-4-(piperidin-2-yl)pyridine |
1270400-63-9 | 0.05g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-1981759-0.1g |
2,5-dichloro-4-(piperidin-2-yl)pyridine |
1270400-63-9 | 0.1g |
$1459.0 | 2023-09-16 | ||
| Enamine | EN300-1981759-0.25g |
2,5-dichloro-4-(piperidin-2-yl)pyridine |
1270400-63-9 | 0.25g |
$1525.0 | 2023-09-16 | ||
| Enamine | EN300-1981759-0.5g |
2,5-dichloro-4-(piperidin-2-yl)pyridine |
1270400-63-9 | 0.5g |
$1591.0 | 2023-09-16 | ||
| Enamine | EN300-1981759-1.0g |
2,5-dichloro-4-(piperidin-2-yl)pyridine |
1270400-63-9 | 1g |
$1658.0 | 2023-05-31 | ||
| Enamine | EN300-1981759-2.5g |
2,5-dichloro-4-(piperidin-2-yl)pyridine |
1270400-63-9 | 2.5g |
$3249.0 | 2023-09-16 | ||
| Enamine | EN300-1981759-5.0g |
2,5-dichloro-4-(piperidin-2-yl)pyridine |
1270400-63-9 | 5g |
$4806.0 | 2023-05-31 | ||
| Enamine | EN300-1981759-10.0g |
2,5-dichloro-4-(piperidin-2-yl)pyridine |
1270400-63-9 | 10g |
$7128.0 | 2023-05-31 | ||
| Enamine | EN300-1981759-1g |
2,5-dichloro-4-(piperidin-2-yl)pyridine |
1270400-63-9 | 1g |
$1658.0 | 2023-09-16 | ||
| Enamine | EN300-1981759-5g |
2,5-dichloro-4-(piperidin-2-yl)pyridine |
1270400-63-9 | 5g |
$4806.0 | 2023-09-16 |
2,5-dichloro-4-(piperidin-2-yl)pyridine Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2,5-dichloro-4-(piperidin-2-yl)pyridine
Introduction to 2,5-dichloro-4-(piperidin-2-yl)pyridine (CAS No. 1270400-63-9)
2,5-dichloro-4-(piperidin-2-yl)pyridine, identified by the chemical abstracts service number 1270400-63-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule features a pyridine core substituted with two chlorine atoms at the 2- and 5-positions, coupled with a piperidine ring at the 4-position. The structural configuration of this compound imparts unique electronic and steric properties, making it a valuable scaffold for developing novel bioactive molecules.
The synthesis of 2,5-dichloro-4-(piperidin-2-yl)pyridine typically involves multi-step organic transformations, including chlorination and nucleophilic substitution reactions. The precise arrangement of substituents on the pyridine ring enhances its reactivity, enabling further functionalization for tailored pharmacological applications. Recent advances in catalytic methods have improved the efficiency and selectivity of its production, aligning with the growing demand for high-purity intermediates in drug discovery.
In the context of pharmaceutical research, 2,5-dichloro-4-(piperidin-2-yl)pyridine has garnered attention as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. Its structural motif is reminiscent of several approved drugs, suggesting potential therapeutic utility across multiple disease areas. Notably, derivatives of this compound have been explored for their activity against enzymes involved in cancer metabolism and inflammatory responses.
One of the most compelling aspects of 2,5-dichloro-4-(piperidin-2-yl)pyridine is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to develop molecules with enhanced binding affinity and improved pharmacokinetic profiles. For instance, recent studies have demonstrated its role in generating potent kinase inhibitors by modifying the piperidine ring or introducing additional substituents at strategic positions. These modifications not only refine the compound's interactions with biological targets but also optimize its solubility and metabolic stability.
The agrochemical sector has also recognized the potential of 2,5-dichloro-4-(piperidin-2-yl)pyridine as a precursor for developing novel pesticides. Its structural features contribute to its efficacy against certain resistant strains of pests while maintaining environmental safety. By integrating this compound into crop protection agents, scientists aim to address the challenges posed by evolving agricultural pests without compromising ecological balance.
From a computational chemistry perspective, 2,5-dichloro-4-(piperidin-2-yl)pyridine serves as an excellent model for studying molecular interactions. Advanced computational methods have been employed to elucidate its binding modes with biological targets, providing insights that guide rational drug design. These simulations have revealed how subtle changes in its structure can significantly alter its pharmacological properties, underscoring the importance of structure-based drug design strategies.
The industrial production of 1270400-63-9 adheres to stringent quality control measures to ensure consistency and reliability for research applications. Manufacturers employ state-of-the-art purification techniques to isolate high-purity compounds, minimizing impurities that could interfere with downstream processes. This commitment to quality has made it a preferred choice for academic institutions and pharmaceutical companies alike.
Future research directions for 2,5-dichloro-4-(piperidin-2-yl)pyridine include exploring its potential in treating neurological disorders and infectious diseases. Its ability to modulate neurotransmitter pathways and interact with viral proteases makes it an attractive candidate for further investigation. Collaborative efforts between synthetic chemists and biologists are expected to yield novel therapeutic agents based on this versatile scaffold.
In summary,1270400-63-9 represents a cornerstone in modern chemical biology and drug discovery. Its unique structural features and broad applicability across multiple therapeutic areas position it as a cornerstone compound for innovation. As research continues to uncover new possibilities for this molecule,its significance in advancing medical science is poised to grow even further.
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